4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid
Description
4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 4-position and a substituted amino-dioxopropyl moiety at the 3-position. This compound is structurally characterized by a 1,3-dioxopropyl linker bridging the benzoic acid core and a 4-methoxyphenyl group.
Key structural attributes:
- Benzoic acid backbone: Provides acidity (pKa ~4.2) and hydrogen-bonding capacity.
- Methoxy groups: Enhance lipophilicity and influence electronic effects on the aromatic ring.
The compound is synthesized via coupling reactions, as inferred from analogous procedures in and , where triazine derivatives are prepared using tert-butyl aminobenzoate intermediates under mild thermal conditions (45–50°C) .
Properties
CAS No. |
5867-18-5 |
|---|---|
Molecular Formula |
C18H17NO6 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17NO6/c1-24-13-6-3-11(4-7-13)15(20)10-17(21)19-14-9-12(18(22)23)5-8-16(14)25-2/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
ODEIFSHWKMXEGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Amino-4-methoxybenzanilide Intermediates
The key intermediate, 3-amino-4-methoxybenzanilide, is synthesized through a sequence involving acylation, etherification, and reduction:
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 3-nitro-4-chlorobenzoyl aniline | 3-Nitro-4-chlorobenzoic acid, aniline, thionyl chloride, chlorobenzene solvent, 70-100°C, 2 hrs | 88-97 | 98-99 | High yield, forms nitro-substituted benzanilide |
| 2 | Etherification to 3-nitro-4-methoxybenzoyl aniline | Potassium hydroxide, methyl alcohol, reflux 8 hrs | 94-95 | 99 | Converts chloro to methoxy group |
| 3 | Reduction to 3-amino-4-methoxyl benzanilide | Hydrazine hydrate, ferrous oxide catalyst, methyl alcohol, 55-60°C, reflux 3 hrs | 94-95 | 99.5 | Converts nitro to amino group |
This sequence is documented in patent CN105753731A, which emphasizes environmentally safer reagents and atom economy compared to older methods producing significant waste water during methoxylation and reduction steps.
Coupling with 1,3-Dioxopropyl Group
The final step involves coupling the amino-substituted benzoic acid derivative with a 1,3-dioxopropyl moiety bearing a 4-methoxyphenyl substituent. While explicit detailed protocols for this step are less commonly reported in open literature, the general approach includes:
- Activation of the carboxylic acid group on the benzoic acid derivative (e.g., via carbodiimide coupling agents or acid chlorides).
- Nucleophilic substitution by the amino group of the 1,3-dioxopropyl amine derivative.
- Purification by crystallization or chromatographic methods.
Representative Reaction Scheme Summary
| Stage | Starting Material | Reagents | Conditions | Product | Yield & Purity |
|---|---|---|---|---|---|
| I | 3-Nitro-4-X-benzoic acid (X=Cl, F, Br, I) + aniline | Solvent (chlorobenzene/toluene), thionyl chloride or triphenyl phosphite | 0-130°C, 0.1-15 h | 3-Nitro-4-X-benzanilide | 88-97%, ~98% purity |
| II | 3-Nitro-4-X-benzanilide + methyl alcohol + alkaline reagent (KOH, NaOH) | Reflux, 30-150°C, 0-5 MPa, 0.1-10 h | 3-Nitro-4-methoxybenzoyl aniline | 94-95%, 99% purity | |
| III | 3-Nitro-4-methoxybenzoyl aniline + hydrazine hydrate + ferrous oxide catalyst | 55-60°C, reflux 3 h | 3-Amino-4-methoxyl benzanilide | 94-95%, 99.5% purity | |
| IV | 3-Amino-4-methoxyl benzanilide + 1,3-dioxopropyl derivative | Coupling agents (e.g., carbodiimides), inert solvent | Ambient to mild heating | This compound | Variable, optimized per method |
Analytical and Purification Considerations
- The final compound and intermediates are characterized by melting point, purity (HPLC), and elemental analysis.
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phase is used for purity assessment and preparative isolation.
- For mass spectrometry compatibility, phosphoric acid in mobile phase is replaced by formic acid.
- Crystallization and filtration steps are employed to isolate high-purity solids.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, including different temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Separation Techniques
High-Performance Liquid Chromatography (HPLC) :
One of the primary applications of 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid is in analytical chemistry, specifically through HPLC methods. The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to ensure compatibility .
Table 1: HPLC Conditions for this compound
| Parameter | Condition |
|---|---|
| Column Type | Newcrom R1 HPLC |
| Mobile Phase | Acetonitrile + Water + Phosphoric Acid (or Formic Acid for MS) |
| Particle Size | 3 µm |
| Application | Isolation of impurities and pharmacokinetics analysis |
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for its application in drug development. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles can guide researchers in evaluating its therapeutic potential.
Case Study: Pharmacokinetic Analysis :
A study focusing on the pharmacokinetics of similar compounds has shown that modifications in the molecular structure can significantly affect the absorption rates and bioavailability . This suggests that further research into the pharmacokinetic profile of this compound is warranted to optimize its use in clinical settings.
Potential Therapeutic Uses
While specific clinical applications for this compound are still under investigation, compounds with similar structures have been explored for various therapeutic effects:
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vivo.
- Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties, potentially providing protective effects against oxidative stress.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
Substituent Effects on Lipophilicity: The dodecyl ester derivative (C29H38ClNO5) exhibits higher lipophilicity (logP ~8.5 estimated) compared to the parent benzoic acid (logP ~2.1), enhancing membrane permeability but reducing water solubility .
Functional Group Contributions: The thiazolidinone derivative (C24H20N2O4S) introduces a heterocyclic ring, which may confer rigidity and alter binding affinities in biological systems .
Key Findings :
- Synthetic Efficiency: High yields (>90%) are achievable for analogues using tert-butyl aminobenzoate intermediates under mild conditions (45–50°C, 1–2 hours) .
- Spectral Trends : Methoxy protons resonate at δ ~3.7–3.9, while aromatic protons appear between δ 6.9–7.5, consistent with electron-donating substituents .
Biological Activity
4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with methoxy and dioxopropyl groups, which are crucial for its biological activities. The presence of the methoxy groups enhances lipophilicity, potentially improving cellular uptake.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. It demonstrated the ability to scavenge free radicals in various assays, indicating its potential to protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified using MTT assays, revealing IC50 values that suggest promising anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in the regulation of immune responses and inflammation.
- Modulation of Reactive Oxygen Species (ROS) : By scavenging ROS, it reduces oxidative stress and subsequent cellular damage.
- Induction of Apoptosis : Through caspase activation, it promotes programmed cell death in cancer cells.
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of the compound on LPS-stimulated macrophages. The results showed a significant reduction in TNF-α levels by 60% at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent .
Study 2: Antioxidant Activity Assessment
In another study, the antioxidant activity was assessed using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µM in DPPH scavenging activity, indicating strong antioxidant properties comparable to standard antioxidants .
Study 3: Anticancer Potential
A recent investigation into its anticancer effects on breast cancer cell lines revealed that treatment with 20 µM led to a 40% reduction in cell viability after 48 hours, along with increased markers for apoptosis .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Amide bond formation : Coupling of substituted benzoic acid derivatives with amine-containing intermediates under carbodiimide-mediated conditions (e.g., DCC or EDC) .
- Protection/deprotection strategies : Use of tert-butyl esters to protect carboxyl groups during reactions, followed by acidic cleavage (e.g., TFA) to regenerate the free acid .
- Optimization : Reaction temperatures (45–50°C) and solvent systems (DMSO or DMF) are critical to minimize side products. Yields can be improved by monitoring reaction progress via TLC (hexane/EtOH systems) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key peaks include methoxy protons (δ ~3.7–3.8 ppm), aromatic protons (δ ~6.9–8.0 ppm), and carboxylic acid protons (δ ~12.9 ppm, broad singlet) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass of the target compound.
- Melting point analysis : Compare observed ranges (e.g., 217–236°C) with literature values to assess purity .
Q. What are the primary biological screening assays used to evaluate this compound?
- Methodological Answer : Initial screens focus on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., fluorescence polarization assays) .
- Anti-inflammatory activity : Measure suppression of TNF-α or IL-6 in LPS-stimulated macrophage models .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for direct binding affinity measurements .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or EGFR kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein hydrogen bonding .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using MOE or RDKit .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce reaction times .
- DoE (Design of Experiments) : Optimize parameters like solvent polarity (e.g., EtOH/H2O ratios) and stoichiometry using JMP or MODDE software .
Q. What advanced techniques characterize the compound’s solid-state properties?
- Methodological Answer :
- PXRD : Identify crystallinity and polymorphic forms.
- DSC/TGA : Determine thermal stability (decomposition >200°C) and glass transition temperatures .
- SSNMR : Resolve hydrogen-bonding networks in amorphous vs. crystalline phases .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results between 2D vs. 3D cell culture models?
- Methodological Answer :
- 3D spheroid penetration assays : Use confocal microscopy with fluorescently labeled compounds to assess diffusion barriers .
- Hypoxia markers : Quantify HIF-1α levels in 3D models to evaluate microenvironment-driven resistance .
- Transcriptomic profiling : Compare gene expression (RNA-seq) between 2D and 3D systems to identify resistance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
